molecular formula C5H4F3N3O B2937385 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1267185-70-5

1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2937385
CAS No.: 1267185-70-5
M. Wt: 179.102
InChI Key: GXPCQHOUNXZISH-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to a triazole ring, making it a versatile building block in organic synthesis.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

While specific safety data for “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is not available, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling these compounds .

Future Directions

Triazole compounds, including “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests they could be key in the discovery of new drug candidates .

Preparation Methods

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,3-triazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPCQHOUNXZISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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